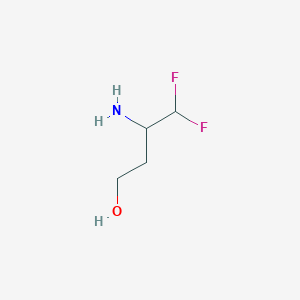

3-Amino-4,4-difluorobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4-difluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6)3(7)1-2-8/h3-4,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJPSDXDNAPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785430-93-4 | |

| Record name | 3-amino-4,4-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations for 3 Amino 4,4 Difluorobutan 1 Ol

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for 3-Amino-4,4-difluorobutan-1-ol is determined by identifying the principal functional group and the parent carbon chain. The hydroxyl (-OH) group takes precedence over the amino (-NH2) group, designating the compound as an alcohol. The parent chain is a four-carbon chain (butane). The substituents are an amino group at position 3 and two fluorine atoms at position 4. Therefore, the systematic IUPAC name is This compound .

| Structural Feature | IUPAC Designation |

| Parent Chain | Butane (B89635) |

| Principal Functional Group | -ol (Alcohol) at C1 |

| Substituents | 3-Amino, 4,4-difluoro |

| Systematic Name | This compound |

Enantiomeric and Diastereomeric Forms: Synthesis and Separation Challenges

The presence of a chiral center at the third carbon atom (C3), which is bonded to the amino group, a hydrogen atom, a hydroxymethyl group, and a difluoromethyl group, means that this compound can exist as a pair of enantiomers: (R)-3-Amino-4,4-difluorobutan-1-ol and (S)-3-Amino-4,4-difluorobutan-1-ol. chemicalbook.combldpharm.com The synthesis of a single enantiomer, or the separation of a racemic mixture, is a significant challenge in synthetic organic chemistry.

Synthesis Strategies and Challenges:

Asymmetric Synthesis: The direct synthesis of a single enantiomer often involves the use of chiral catalysts or chiral starting materials. For analogous compounds, enzymatic processes utilizing transaminases have been employed to produce enantiomerically pure amino alcohols. google.com This approach offers a potentially green and efficient route to the desired stereoisomer. Another strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction, followed by their removal.

Resolution of Racemic Mixtures: When a racemic mixture is synthesized, separation of the enantiomers is necessary. This can be achieved through several methods:

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be a powerful tool for separating enantiomers on both analytical and preparative scales.

The introduction of the two fluorine atoms at the C4 position does not create an additional stereocenter, as they are attached to the same carbon. Therefore, this compound only exists as enantiomers, not diastereomers. The synthesis of related vicinal difluorides has been achieved through methods like epoxide opening followed by deoxyfluorination, which can present challenges in controlling diastereoselectivity if multiple stereocenters are present. nih.gov

Stereochemical Purity in Academic and Industrial Applications

The stereochemical purity of this compound is of paramount importance in both academic research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity.

In a biological system, a chiral molecule interacts with chiral receptors, enzymes, or other biomolecules. Often, only one enantiomer will bind effectively to a specific biological target and elicit the desired physiological response, while the other enantiomer may be inactive or, in some cases, cause undesirable side effects.

Key Considerations for Stereochemical Purity:

| Application Area | Importance of Stereochemical Purity |

| Pharmaceuticals | Enantiomers of a drug can have different pharmacological, pharmacokinetic, and toxicological profiles. The use of a single, active enantiomer can lead to a better therapeutic index, reduced side effects, and a lower required dosage. |

| Agrochemicals | Similar to pharmaceuticals, the biological activity of pesticides and herbicides can be stereospecific. The use of a single, active enantiomer can increase efficacy and reduce the environmental impact. |

| Academic Research | In studying reaction mechanisms and biological processes, the use of stereochemically pure compounds is crucial for obtaining unambiguous results and understanding the specific interactions at a molecular level. For instance, in the development of enzyme inhibitors, the stereochemistry of the inhibitor is critical for its potency and selectivity. nih.govnih.gov |

The synthesis and quality control of enantiomerically pure this compound are therefore critical steps in its development for any application where it will interact with a chiral environment.

Synthetic Methodologies for 3 Amino 4,4 Difluorobutan 1 Ol

Established Synthetic Routes to 3-Amino-4,4-difluorobutan-1-ol

While specific literature detailing the synthesis of this compound is not extensively available, established methods for the synthesis of analogous fluorinated amino alcohols provide a strong foundation for proposing viable synthetic routes. These routes can be broadly categorized into multistep sequences and convergent or divergent strategies.

Multistep syntheses are a common approach to constructing complex molecules like this compound, allowing for the sequential introduction of functional groups. A plausible multistep sequence could commence from a readily available difluorinated precursor, followed by the introduction of the amino functionality.

One potential pathway begins with the reduction of a difluorinated butenoate ester, followed by functional group manipulations to introduce the amine. For instance, the synthesis could start from ethyl 4,4-difluorobut-2-enoate. This starting material can be reduced to the corresponding allylic alcohol, 4,4-difluorobut-2-en-1-ol. Subsequent epoxidation of the double bond would yield a difluorinated epoxy alcohol. Ring-opening of this epoxide with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, would then furnish the desired this compound. The regioselectivity of the epoxide opening is a critical factor in this step.

Another multistep approach could involve the hydroboration-oxidation of a difluorinated alkene to establish the primary alcohol, followed by amination at the 3-position. The starting material for such a sequence could be 1,1-difluoro-1-butene.

The following table illustrates a hypothetical multistep synthesis based on known transformations:

| Step | Reaction | Reactants | Reagents | Product | Hypothetical Yield (%) |

| 1 | Reduction | Ethyl 4,4-difluorobut-2-enoate | Diisobutylaluminium hydride (DIBAL-H) | 4,4-Difluorobut-2-en-1-ol | 85 |

| 2 | Epoxidation | 4,4-Difluorobut-2-en-1-ol | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(Difluoromethyl)oxiran-2-yl)methanol | 75 |

| 3 | Aminolysis | 2-(Difluoromethyl)oxiran-2-yl)methanol | Ammonia | This compound | 60 |

This table presents a hypothetical reaction scheme and yields based on analogous chemical transformations.

Convergent and divergent synthetic strategies offer advantages in terms of efficiency and the ability to generate molecular diversity.

A convergent synthesis of this compound would involve the separate synthesis of two key fragments, which are then coupled together. rsc.org For example, a difluorinated electrophile could be coupled with a protected amino alcohol nucleophile. One fragment could be a two-carbon unit containing the difluoromethyl group, prepared, for instance, from difluoroacetic acid. The other fragment would be a protected 2-aminoethanol derivative. The coupling of these two fragments, followed by deprotection, would yield the target molecule. This approach can be advantageous for optimizing the synthesis of each fragment independently. rsc.org

In contrast, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of fluorinated compounds, including this compound. acs.orgacs.orgresearchgate.net For instance, a difluorinated building block with multiple reactive sites could be selectively functionalized. A suitable starting point could be a difluorinated ketoester. Reduction of the ketone would provide a hydroxyl group, while the ester could be converted to an amine, or vice versa. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. acs.orgacs.orgresearchgate.net

| Strategy | Description | Example Fragments/Intermediate | Potential Advantages |

| Convergent | Two or more fragments are synthesized independently and then joined together. rsc.org | Fragment A: A difluoromethyl synthon. Fragment B: A protected 2-aminoethanol. | Higher overall yields, flexibility in fragment synthesis. rsc.org |

| Divergent | A common intermediate is used to generate a variety of structurally related products. acs.orgacs.orgresearchgate.net | A difluorinated ketoester or a similar bifunctional molecule. | Efficient generation of a library of analogs for screening. acs.orgacs.orgresearchgate.net |

This table provides a conceptual overview of convergent and divergent strategies applicable to the synthesis of this compound.

Precursor Chemistry and Functional Group Interconversions

The choice of precursors and the methods for interconverting functional groups are critical to the successful synthesis of this compound. The presence of fluorine atoms can significantly influence the reactivity of adjacent functional groups.

4,4-Difluorobut-3-en-1-ol (B6588338) is a valuable precursor for the synthesis of this compound. This difluorinated butenol (B1619263) can be prepared through various methods, including the fluorination of but-3-en-1-ol. The double bond in 4,4-difluorobut-3-en-1-ol provides a handle for introducing the amino group at the 3-position.

One common strategy is the aminofluorination of the alkene, which would install both the fluorine and the amino group in a single step, although this would lead to a trifluorinated product. A more relevant approach for the target compound would be an aziridination of the double bond followed by reductive ring-opening. Alternatively, an anti-Markovnikov hydroamination of the double bond could potentially install the amino group at the desired position, though this can be challenging.

The introduction of an amino group onto a fluorinated butanol backbone is a key transformation. Several amination strategies can be envisioned, each with its own advantages and challenges. The electron-withdrawing nature of the difluoromethyl group can affect the reactivity of adjacent positions.

Reductive Amination: A common method for amine synthesis is the reductive amination of a ketone. A potential precursor, 4,4-difluoro-3-oxobutan-1-ol, could be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Nucleophilic Substitution: An alternative approach involves the introduction of a good leaving group at the 3-position of a butanol precursor, followed by nucleophilic substitution with an amine or an azide (B81097). For example, mesylation or tosylation of the secondary alcohol in 4,4-difluorobutan-1,3-diol, followed by reaction with sodium azide and subsequent reduction, would provide the desired amino alcohol.

Ritter-type Amination: The aminofluorination of gem-difluoroalkenes using an electrophilic fluorine source and a nitrile as the nitrogen source has been reported as a method to synthesize α-CF3 and α-CF2H amines. rsc.org This type of reaction could potentially be adapted for the synthesis of the target compound.

The stereoselective synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve stereocontrol.

Chiral Pool Synthesis: Utilizing a readily available enantiopure starting material from the chiral pool is a powerful strategy. wikipedia.orgbaranlab.org For example, a chiral amino acid like L- or D-serine could be elaborated into the target molecule. acs.org The stereocenter from the amino acid would be used to control the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, such as the amination step. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts for key transformations is a highly efficient method for achieving enantioselectivity. For instance, an asymmetric reduction of a ketone precursor or an enantioselective amination of an alkene could be employed. rsc.org Chiral phosphoric acids and transition metal complexes with chiral ligands are examples of catalysts that have been successfully used in the synthesis of chiral amines and amino alcohols.

The following table summarizes potential stereoselective approaches:

| Strategy | Description | Example | Expected Outcome |

| Chiral Pool | Use of a readily available enantiopure natural product as a starting material. wikipedia.orgbaranlab.org | Elaboration of L- or D-serine. acs.org | Enantiomerically enriched this compound. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to control stereochemistry. | Evans oxazolidinone directed amination. | Diastereoselective formation of the amino alcohol precursor. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. rsc.org | Asymmetric hydrogenation of an enamine precursor. | High enantiomeric excess of the desired product. |

This table outlines key strategies for the stereoselective synthesis of this compound.

Reaction Conditions and Optimization Protocols

The successful synthesis of this compound would critically depend on the careful selection and optimization of reaction conditions.

The choice of reagents is paramount in achieving the desired transformation while minimizing side reactions. A plausible retrosynthetic analysis suggests that the key steps would involve the introduction of the difluoromethyl group and the amino group to a four-carbon backbone containing a hydroxyl function.

For the introduction of the difluoromethyl group, reagents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for the fluorination of carbonyl compounds or alcohols. The stoichiometry of the fluorinating agent would need to be carefully controlled, typically in a slight excess, to ensure complete conversion without excessive degradation of the starting material or product.

The introduction of the amino group could be achieved through various methods, including reductive amination of a corresponding ketone or the opening of an epoxide with an amine. The stoichiometry of the amine source and the reducing agent (in the case of reductive amination) would be crucial for maximizing the yield of the desired amino alcohol. Protecting group strategies for the hydroxyl and amino functionalities would likely be necessary to ensure chemoselectivity during the synthetic sequence.

The choice of solvent can significantly influence the reaction rate, selectivity, and yield. For fluorination reactions with reagents like DAST, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used to avoid quenching of the fluorinating agent.

For steps involving charged intermediates, such as in nucleophilic substitutions or reductions, the polarity of the solvent would play a key role. A systematic screening of solvents with varying polarities and coordinating abilities would be necessary to identify the optimal reaction medium. The use of biphasic solvent systems or phase-transfer catalysts could also be explored to facilitate the reaction between components with different solubility profiles.

Temperature is a critical parameter that must be precisely controlled. Fluorination reactions are often highly exothermic and are typically carried out at low temperatures (e.g., -78 °C) to control the reaction rate and prevent the formation of byproducts. Subsequent steps, such as reductions or deprotections, might require elevated temperatures to proceed at a reasonable rate.

Pressure is generally not a significant factor in the laboratory-scale synthesis of such compounds unless gaseous reagents are involved. However, for any potential scale-up, the effect of pressure on reaction kinetics and safety would need to be considered.

Scalability and Process Optimization Considerations for Research

The transition from a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors. vcu.edu The cost and availability of starting materials and reagents are primary concerns. For instance, while potent, some fluorinating agents can be expensive, which might necessitate the exploration of more economical alternatives for larger-scale work. vcu.edu

Process optimization would involve a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters (reagent stoichiometry, temperature, reaction time, solvent) on the yield and purity of the final product. The development of robust purification methods, such as crystallization or chromatography, that are amenable to larger scales is also a critical aspect of process optimization. Safety considerations, particularly when handling highly reactive fluorinating agents, become even more critical at a larger scale.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A comprehensive analysis of different potential synthetic routes would be necessary to determine the most efficient and sustainable method for preparing this compound.

| Route C | Ring-opening of a difluoroepoxide | 3-4 | Moderate to High | High | Potentially fewer steps. | Synthesis of the difluoroepoxide can be difficult. |

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, would be a key metric for comparison. Routes with fewer steps and those that minimize the use of protecting groups and stoichiometric reagents would generally have a higher atom economy. For instance, a catalytic asymmetric approach, if developed, would likely offer superior atom economy compared to classical methods relying on chiral auxiliaries or resolutions.

Chemical Reactivity and Reaction Mechanisms of 3 Amino 4,4 Difluorobutan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 3-Amino-4,4-difluorobutan-1-ol can undergo oxidation, esterification, etherification, and nucleophilic substitution reactions. However, the presence of the basic amino group often necessitates a protection strategy to achieve selective transformation of the alcohol.

The oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Mild Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 3-Amino-4,4-difluorobutanal , can be achieved using mild oxidizing agents like Pyridinium Chlorochromate (PCC). rsc.orgpearson.com The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent over-oxidation to the carboxylic acid. Current time information in Bangalore, IN.byjus.com

The mechanism begins with the nucleophilic attack of the alcohol's oxygen on the chromium atom of PCC. Current time information in Bangalore, IN.ucalgary.ca This is followed by the transfer of a proton to the pyridine (B92270) base. The final step is an elimination reaction where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). rsc.orgCurrent time information in Bangalore, IN.

Strong Oxidation to Carboxylic Acids: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol to a carboxylic acid, 3-Amino-4,4-difluorobutanoic acid . byjus.comorganic-chemistry.org These reactions are typically carried out in aqueous conditions. byjus.com The presence of water is crucial as it facilitates the formation of a hydrate (B1144303) intermediate from the initially formed aldehyde, which is then further oxidized to the carboxylic acid. byjus.com

The mechanism with KMnO₄ is thought to involve the formation of a permanganate ester, followed by an elimination reaction to yield the carbonyl. organic-chemistry.orgthieme-connect.de Due to the harsh and non-selective nature of KMnO₄, which can react with various functional groups, the amino group in this compound would likely require protection prior to oxidation to prevent unwanted side reactions. byjus.comquora.com

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-Amino-4,4-difluorobutanal | Anhydrous Dichloromethane (DCM) |

| Potassium Permanganate (KMnO₄) | 3-Amino-4,4-difluorobutanoic acid | Aqueous, basic or acidic |

Esterification: The primary alcohol can react with a carboxylic acid under acidic catalysis to form an ester, a process known as Fischer esterification. organic-chemistry.orgchemistrysteps.com This reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used. chemistrysteps.comlibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comlibretexts.org A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. organic-chemistry.org

Given that this compound contains a basic amino group, direct acidic catalysis would lead to the protonation of the amine. Therefore, a protecting group strategy for the amine, such as conversion to a carbamate (B1207046), is generally required before performing the esterification. organic-chemistry.org

Etherification: The Williamson ether synthesis provides a route to ethers from alcohols. chemistrytalk.org This two-step process involves first deprotonating the alcohol with a strong base (like NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. chemistrytalk.orgmasterorganicchemistry.com For this compound, the amine must be protected to prevent it from being deprotonated or acting as a competing nucleophile. The choice of alkyl halide is crucial; primary alkyl halides work best to avoid elimination side reactions. masterorganicchemistry.com

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common method is to convert the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.calibretexts.orglibretexts.org This reaction does not affect the stereochemistry at the carbon bearing the oxygen. libretexts.orglibretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles via an Sₙ2 mechanism. ucalgary.canih.gov This process results in an inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org As with other reactions involving the alcohol, the amino group must be protected beforehand. researchgate.net

Reactivity of the Primary Amine Functionality

The primary amine in this compound is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation. The electron-withdrawing difluoromethyl group adjacent to the amino group is expected to decrease its basicity and nucleophilicity compared to a non-fluorinated analogue. mdpi.com

Acylation: The primary amine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the loss of a leaving group (e.g., chloride) to form the N-acylated product. The amine is generally more nucleophilic than the alcohol, allowing for chemoselective N-acylation under appropriate conditions, often using a base to neutralize the acid byproduct. researchgate.net

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a secondary amine. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Selective mono-N-alkylation of amino alcohols can be challenging but has been achieved using specific methodologies, such as chelation with reagents like 9-BBN. pearson.com

Primary amines react with aldehydes or ketones in condensation reactions to form imines, also known as Schiff bases. researchgate.net The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. researchgate.net Subsequent dehydration (loss of a water molecule) from the hemiaminal yields the imine. researchgate.net This reaction is reversible and is often driven to completion by removing the water that is formed. The reaction of this compound with an aldehyde or ketone would yield a difluorinated N-substituted imine.

| Reaction Type | Reactant | Product Class |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-Acyl Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) |

Other Transformations of the Amino Group

Beyond simple acylation or alkylation, the amino group in structures analogous to this compound is a key participant in complex heterocyclization reactions. For instance, related β-aminovinyl ketones containing a trifluoromethyl group have been shown to undergo unusual transformations when heated, resulting in the formation of substituted pyridines. researchgate.net This type of reaction involves the amino group acting as a nucleophile in a condensation cascade. researchgate.net In other contexts, such as with amino acid-derived diazoketones, the amino group, or a derivative thereof, directs intramolecular cyclizations to form various heterocyclic structures like 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net These examples highlight the potential of the amino group in this compound to participate in the construction of complex cyclic systems.

Chemical Transformations Involving the Geminal Difluoromethylene Group

The geminal difluoromethylene (-CF2-) group is a critical determinant of the molecule's unique reactivity, particularly in the context of biological or enzyme-catalyzed reactions.

Carbon-fluorine bonds are typically the strongest single bonds in organic chemistry, rendering them highly stable. However, in molecules like this compound, the presence of an adjacent amino group can provide a pathway for C-F bond cleavage under specific conditions. In studies of analogous compounds that act as enzyme inactivators, the molecule is first converted into an external aldimine with pyridoxal (B1214274) 5′-phosphate (PLP) in the enzyme's active site. nih.govnih.gov This formation increases the acidity of the hydrogen on the carbon bearing the amino group. Enzymatic or chemical deprotonation can then lead to a quinonoid intermediate, which facilitates the elimination of a fluoride (B91410) ion. nih.gov This process demonstrates that while the C-F bonds are inherently stable, their reactivity can be significantly enhanced through strategic activation of a neighboring functional group.

Direct nucleophilic attack on the fluorine-bearing carbon via a classic S\textsubscript{N}2 mechanism is generally disfavored. Instead, a more common pathway observed in analogous systems involves a fluoride elimination-addition mechanism. nih.gov Following the elimination of a fluoride ion, a highly electrophilic intermediate, such as a Michael acceptor, is generated. nih.govnih.gov This newly formed electrophilic center is then susceptible to attack by a nucleophile. For example, in the inactivation of the enzyme GABA-AT by a related compound, a lysine (B10760008) residue in the active site acts as the nucleophile, attacking the electrophilic intermediate that is formed after fluoride elimination. nih.gov

Fluorine substitution is a key transformation for this class of molecules, often proceeding through the previously mentioned elimination-addition pathway. The release of a fluoride ion is a critical step in the mechanism of action for several enzyme inactivators with similar structural motifs. nih.govnih.govakavatx.com Studies on various fluorinated aminocyclopentane derivatives show that enzymatic catalysis can trigger the sequential elimination of one or both fluorine atoms. nih.govnih.gov This transformation is not a direct displacement of fluorine by a nucleophile but rather a strategic unmasking of a reactive species.

Table 1: Fluoride Elimination in Compounds Analogous to this compound

| Compound | Transformation/Event | Conditions/Enzyme | Outcome | Reference |

| (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid | Fluoride Ion Elimination | Human Ornithine Aminotransferase (hOAT) | Formation of a monofluorinated ketone metabolite. | nih.gov |

| (1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid | Fluoride Ion Release | Human Ornithine Aminotransferase (hOAT) | Generation of a reactive Michael acceptor, leading to enzyme inactivation. | nih.gov |

| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride | Fluoride Ion Elimination | Human Ornithine Aminotransferase (hOAT) | Inactivation via conjugate addition and hydrolysis. | akavatx.com |

| (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid | Fluoride Ion Release | Human Ornithine Aminotransferase (hOAT) | Supported the turnover mechanism of the inactivator. | nih.gov |

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both an amine (nucleophile) and a hydroxyl group (which can be converted to a leaving group), makes it a prime candidate for intramolecular cyclization. Such reactions could lead to the formation of saturated six-membered heterocyclic rings, such as substituted morpholines. The propensity for amino alcohols to undergo cyclization to form lactams and other oxazacycles is well-documented, often proceeding through a domino process initiated by condensation. mdpi.com Studies have shown that amino esters and carbonates can undergo intramolecular cyclization to release an alcohol, forming lactams in the process. nih.gov Furthermore, complex rearrangements and cyclizations are known for related fluorinated building blocks, such as the transformation of an aminovinyl ketone into a pyridine derivative. researchgate.net

Mechanistic Insights from Reaction Pathway Analysis

Detailed mechanistic studies on analogous compounds, particularly those designed as enzyme inactivators, provide significant insight into the potential reaction pathways of this compound. nih.gov Techniques such as protein crystallography, mass spectrometry, and kinetic analyses have been instrumental in elucidating these mechanisms. nih.govnih.govnih.gov

A common mechanistic theme involves the following sequence:

Initial Binding and Activation : The molecule initially acts as a substrate for an enzyme, for example, by forming a Schiff base (or aldimine) with a PLP cofactor. nih.govnih.gov

Deprotonation and Intermediate Formation : An enzyme-assisted deprotonation at the α-carbon (the one bearing the amino group) generates a stabilized carbanion or a quinonoid intermediate. nih.gov

Fluoride Elimination : This intermediate then facilitates the elimination of a fluoride ion, which is a key step in unmasking the molecule's reactivity. This can proceed through different mechanisms, including E1cB or E2 pathways. nih.gov

Formation of a Reactive Electrophile : The loss of fluoride generates a highly reactive and electrophilic species, such as an α,β-unsaturated system (a Michael acceptor). nih.govnih.gov

Covalent Modification : This electrophile is then rapidly trapped by a nucleophilic residue within the enzyme's active site (e.g., lysine or threonine), leading to irreversible covalent modification and inactivation of the enzyme. nih.govnih.gov

These detailed studies, while performed on more complex analogs, underscore the fundamental reactivity of the 3-amino-4,4-difluoro- structural motif. The insights gained are crucial for predicting the chemical behavior of this compound and for designing new molecules with specific reactivity profiles.

Derivatization Strategies and Functionalization of 3 Amino 4,4 Difluorobutan 1 Ol

Modifications of the Amine Group for Diverse Conjugates

The primary amine group is a key handle for introducing a wide variety of functionalities, particularly for creating conjugates with other molecules. molport.com For these modifications, the alcohol group may or may not require protection depending on the reaction conditions and the reagents used.

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry, as this bond forms the backbone of peptides and proteins. researchgate.net The amine group of 3-Amino-4,4-difluorobutan-1-ol can be acylated by a carboxylic acid to form a stable amide linkage.

This reaction typically requires the use of a coupling reagent to activate the carboxylic acid, turning its hydroxyl group into a better leaving group. youtube.com This activation prevents the need to convert the carboxylic acid into a more reactive acid chloride. researchgate.net A wide array of peptide coupling reagents is available, which facilitates amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity if chiral centers are present. researchgate.net The process involves mixing the amine, the carboxylic acid, and the coupling reagent in a suitable solvent. rsc.orgescholarship.org

Table 2: Selected Peptide Coupling Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | One of the classic carbodiimide (B86325) coupling reagents. youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble carbodiimide, allows for easy workup. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent, known for high coupling efficiency. |

This interactive table summarizes common reagents used to facilitate amide bond formation.

The amine group can also be derivatized to form carbamates and ureas, which are functional groups present in many biologically active molecules.

Carbamate (B1207046) Formation: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reacting it with an alcohol in the presence of a reagent like phosgene (B1210022) or a phosgene equivalent. As noted earlier, carbamates like Boc and Fmoc are also extensively used as protecting groups for amines. organic-chemistry.orgtcichemicals.com

Urea (B33335) Derivatization: Ureas are formed when the amine group reacts with an isocyanate. Alternatively, symmetrical ureas can be formed from amines and phosgene. A notable method for creating stable, fluorescent derivatives for analysis involves reacting an amine with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which results in a stable urea derivative. nih.gov A simple and effective method for derivatizing amino acids for analytical purposes uses urea itself as the reagent to generate carbamoyl (B1232498) amino acids. nih.govmdpi.com This reaction is quantitative and proceeds under a range of conditions. nih.gov

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. The primary amine of this compound serves as an excellent nucleophile for covalent attachment to biomolecules.

A prevalent bioconjugation strategy involves amide bond formation, where the amine group of the fluorinated compound reacts with carboxylic acid groups on a protein. researchgate.net This is often accomplished using the same peptide coupling reagents as described previously, such as EDC, often in combination with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate. The direct reaction of the amine with pre-formed NHS esters on a biomolecule is one of the most common bioconjugation techniques. This allows the unique properties of the difluorinated butanol moiety to be imparted to the larger biomolecule.

Table 3: Mentioned Chemical Compounds

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Amino Alcohol |

| Di-tert-butyl dicarbonate | Carbonate |

| Benzyl chloroformate | Chloroformate |

| Piperidine | Secondary Amine |

| tert-Butyldimethylsilyl chloride | Silyl Halide |

| Tetra-n-butylammonium fluoride (B91410) | Fluoride Salt |

| Acetic anhydride | Acid Anhydride |

| Acetyl chloride | Acid Chloride |

| Benzyl bromide | Alkyl Halide |

| Sodium hydride | Base |

| Dicyclohexylcarbodiimide | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Guanidinium Salt |

| Ethyl chloroformate | Chloroformate |

| Phosgene | Acid Halide |

| Isocyanate | |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Activated Carbamate |

| Urea | |

| N-hydroxysuccinimide |

Selective Functionalization of the Fluorine Moiety

The direct modification of the gem-difluoro group in this compound represents a formidable synthetic challenge. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to cleavage.

Approaches to Fluorine Modification (e.g., Substitution)

Direct nucleophilic substitution of a fluoride ion from a non-activated difluoromethylene group is generally considered an arduous process. molport.com The high bond dissociation energy of the C-F bond necessitates harsh reaction conditions that would likely be incompatible with the amino and hydroxyl functional groups present in the molecule.

While methods for the conversion of gem-difluoroalkanes to other functional groups exist, they often require adjacent activating groups or proceed through radical intermediates that may lack selectivity in a molecule with multiple reactive sites like this compound. Research into the substitution of fluorine in other difluoro compounds has occasionally been reported, but these methods are highly substrate-specific and cannot be directly extrapolated to the target molecule without experimental validation. molport.com

Table 1: Theoretical Approaches to Fluorine Modification

| Approach | Reagents/Conditions | Potential Outcome | Challenges |

| Reductive Defluorination | Strong reducing agents (e.g., alkali metals in liquid ammonia) | Monofluorinated or non-fluorinated butanolamine | Lack of selectivity, over-reduction, incompatibility with other functional groups. |

| Elimination to Fluoroalkene | Strong, non-nucleophilic base | Formation of a fluoro-substituted butene derivative | Requires a suitable leaving group on the adjacent carbon, potential for competing reactions. |

This table is speculative and not based on published data for this compound.

Multitopic Derivatization and Scaffold Expansion

A more plausible synthetic avenue involves the derivatization of the existing amino and hydroxyl functional groups to construct more complex molecular architectures. The presence of these two distinct functionalities allows for a variety of transformations, leading to the expansion of the molecular scaffold.

Given the bifunctional nature of this compound, cyclization reactions are a logical strategy for scaffold expansion. For instance, intramolecular reactions could lead to the formation of heterocyclic structures, which are prevalent in pharmacologically active compounds.

One potential pathway could involve the conversion of the primary alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic attack by the amine to form a substituted azetidine (B1206935) or pyrrolidine (B122466) ring, though ring strain would be a significant factor in the case of azetidine formation. Alternatively, reaction with a bifunctional reagent could bridge the amino and hydroxyl groups, leading to the formation of larger heterocyclic systems.

Multicomponent reactions, a powerful tool in diversity-oriented synthesis, could also be envisioned. For example, a reaction involving the amine, the alcohol, and a third component could rapidly generate molecular complexity. Domino reactions initiated at either the amine or the alcohol could also lead to significant scaffold expansion. mdpi.com

Table 2: Potential Multitopic Derivatization and Scaffold Expansion Strategies

| Strategy | Key Transformation | Potential Product Scaffold |

| Intramolecular Cyclization | N-alkylation (via alcohol activation) | Fluorinated Azetidines/Pyrrolidines |

| Bifunctional Reagent Linkage | Reaction with phosgene, di-isocyanates, etc. | Fluorinated Cyclic Carbamates, Ureas |

| Passerini or Ugi Reaction | Multicomponent reaction involving the amine | Highly functionalized acyclic scaffolds |

This table represents theoretical synthetic possibilities and is not based on documented reactions of this compound.

Advanced Spectroscopic Characterization of 3 Amino 4,4 Difluorobutan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms. Due to the presence of a chiral center at the C3 position, the adjacent methylene (B1212753) protons (at C2) are diastereotopic and are expected to show distinct chemical shifts and complex coupling patterns.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each hydrogen environment. The protons on the carbon backbone are influenced by the electronegative hydroxyl, amino, and difluoro groups. The difluoromethyl proton (H4) is expected to appear as a triplet of doublets due to coupling with the two fluorine atoms and the vicinal proton (H3). The protons of the ethyl-alcohol fragment (H1 and H2) will show characteristic shifts and couplings, further complicated by the adjacent chiral center.

¹³C NMR: The carbon spectrum will display four signals corresponding to the four carbon atoms of the butanol chain. The chemical shifts are significantly influenced by the attached functional groups. The carbon bearing the two fluorine atoms (C4) will appear as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹J-CF). The C3 carbon, attached to the amino group, will also show coupling to the geminal fluorines (²J-CF).

Predicted NMR Data for 3-Amino-4,4-difluorobutan-1-ol Note: The following data are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (Proton)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~3.75 | m | - |

| H2a | ~1.80 | m | - |

| H2b | ~1.95 | m | - |

| H3 | ~3.40 | m | - |

| H4 | ~5.90 | tdd | JHF ≈ 56 Hz, JHH ≈ 4.5 Hz |

| NH₂ | ~1.70 | br s | - |

¹³C NMR (Carbon)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to J-CF) |

|---|---|---|

| C1 | ~60 | s |

| C2 | ~35 | s |

| C3 | ~52 | t |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules. nih.gov For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's multiplicity will be complex, appearing as a doublet of triplets (or a more complex multiplet) due to geminal coupling with H4 and vicinal coupling with H3. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atoms. nih.gov

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Key expected correlations include those between H1/H2, H2/H3, and H3/H4, confirming the connectivity of the butanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H1 to C1, H3 to C3, and H4 to C4).

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₄H₉F₂NO), the expected protonated molecular ion [M+H]⁺ would be analyzed.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

|---|

The experimentally observed mass would be compared to the calculated mass. A match within a small tolerance (typically < 5 ppm) confirms the elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺), subjecting it to fragmentation, and analyzing the resulting product ions. acs.org The fragmentation pattern provides evidence for the compound's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for alcohols and amines, such as the loss of small neutral molecules. libretexts.orglibretexts.org

Key fragmentation pathways for the [M+H]⁺ ion (m/z 126.07) likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 108.06. libretexts.org

Loss of ammonia (B1221849) (NH₃): A typical fragmentation for primary amines, resulting in an ion at m/z 109.05.

Cleavage adjacent to the amino group (α-cleavage): Breakage of the C3-C4 bond would yield a resonance-stabilized iminium ion.

Predicted MS/MS Fragmentation Data for [C₄H₁₀F₂NO]⁺

| Predicted m/z | Predicted Lost Fragment | Plausible Fragment Structure |

|---|---|---|

| 108.0620 | H₂O | [C₄H₈F₂N]⁺ |

| 109.0461 | NH₃ | [C₄H₇F₂O]⁺ |

| 75.0608 | CHF₂• | [C₃H₈NO]⁺ |

This detailed fragmentation analysis, combined with NMR and HRMS data, allows for the complete and confident structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.comdiva-portal.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. youtube.com The analytical region of the IR spectrum, typically above 1500 cm⁻¹, is where the most informative absorptions for functional group identification occur. youtube.com

For a compound like this compound, key functional groups include the primary amine (-NH₂), the hydroxyl group (-OH), and the carbon-fluorine bonds (C-F). The presence of a primary amine is typically indicated by a pair of peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol. Carbon-fluorine stretching absorptions are typically found in the 1000-1400 cm⁻¹ range.

Derivatization of the amine group, for instance, through reaction with di-tert-butyldicarbonate to form a tBOC-protected amine, can be confirmed by the appearance of new peaks characteristic of the carbamate (B1207046) group, such as those around 1688 cm⁻¹ (C=O stretch) and 1529 cm⁻¹ (N-H bend). researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Hydroxyl (R-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Carbon-Fluorine (C-F) | C-F Stretch | 1000 - 1400 |

| Carbamate (R-NH-C(O)O-R') | C=O Stretch | ~1690 |

| Carbamate (R-NH-C(O)O-R') | N-H Bend | ~1530 |

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. google.com For the analysis of amino compounds like this compound, reversed-phase HPLC is a common approach. google.com Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to enhance retention and improve chromatographic performance on nonpolar stationary phases like C18. nih.govresearchgate.net

Pre-column derivatization with reagents such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for the sensitive detection of amino acids and other primary and secondary amines. nih.govresearchgate.net The separation of these derivatives is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. google.comnih.gov

Table 3: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., ODS) |

| Mobile Phase | Gradient of aqueous buffer (e.g., acetate, phosphate) and organic solvent (e.g., acetonitrile) google.comnih.gov |

| Derivatizing Agent | CNBF, NBD-F, AQC nih.govresearchgate.netresearchgate.net |

| Detection | UV-Vis or Fluorescence |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of amino alcohols like this compound, derivatization is necessary prior to GC analysis. sigmaaldrich.com This process replaces polar N-H and O-H protons with nonpolar groups, increasing the volatility of the analyte. sigmaaldrich.com

A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts primary amines and alcohols into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov These derivatives are more stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.com The fragments often correspond to losses of methyl (M-15) and tert-butyl (M-57) groups from the molecular ion. sigmaaldrich.com Other derivatization reagents include various alkyl chloroformates, which can simultaneously derivatize multiple functional groups. nih.gov

Table 4: Common Derivatizing Agents for GC-MS Analysis of Amino Alcohols

| Derivatizing Agent | Abbreviation | Functional Groups Targeted | Resulting Derivative |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH₂ | TBDMS ether, TBDMS amine sigmaaldrich.comnih.gov |

| Alkyl Chloroformates (e.g., Isobutyl Chloroformate) | -OH, -NH₂, -COOH | Alkoxycarbonyl, Alkylester nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as faster analysis times and reduced use of toxic organic solvents compared to traditional normal-phase HPLC. selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier like methanol. wikipedia.orgnih.gov

The key to chiral separations in SFC is the use of a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for a broad range of chiral molecules. phenomenex.com For compounds containing a primary amino group, like this compound, crown ether-based and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin) can also provide excellent enantiomeric resolution. chromatographyonline.comnih.gov The ability to rapidly screen different CSPs and mobile phase modifiers makes SFC a highly efficient method for developing chiral separation methods in pharmaceutical analysis. selvita.comchromatographyonline.com

Table 5: Chiral Stationary Phases (CSPs) for SFC

| CSP Class | Examples | Target Analytes |

| Polysaccharide-based | Lux Amylose-1, Lux Cellulose-2 phenomenex.com | Broad range of chiral compounds |

| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin), Chirobiotic R (Ristocetin) nih.gov | Amino acids, beta-blockers, various heterocycles nih.gov |

| Crown Ether-based | Compounds with primary amino groups chromatographyonline.com |

Computational Chemistry and Theoretical Investigations of 3 Amino 4,4 Difluorobutan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 3-Amino-4,4-difluorobutan-1-ol. These calculations, typically employing Density Functional Theory (DFT), offer a detailed view of the molecule's preferred three-dimensional arrangement and the distribution of electrons within its structure.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, that can be achieved through the rotation of single bonds. Due to the flexible butane (B89635) backbone and the presence of amino and hydroxyl functional groups, this compound can exist in several low-energy conformations. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Predicted Conformational Energies of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C3-C2-C1) |

| Anti | 0.00 | ~180° |

| Gauche 1 | 0.85 | ~60° |

| Gauche 2 | 1.20 | ~-60° |

| Eclipsed | 4.50 | ~0° |

Note: The data in this table is hypothetical and serves as an illustrative example of what a conformational analysis would yield. The actual values would be determined through specific quantum chemical calculations.

Electronic structure analysis provides a deeper understanding of the reactivity and properties of this compound. The charge distribution across the molecule can be visualized using electrostatic potential maps, which highlight regions of positive and negative charge. In this molecule, the electronegative fluorine and oxygen atoms, along with the nitrogen atom, are expected to be regions of higher electron density.

Frontier molecular orbital theory is another critical aspect of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 3.2 D |

Note: This data is illustrative and based on typical values for similar fluorinated amino alcohols.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. It allows for the detailed examination of reaction mechanisms, including the identification of transient species like transition states.

Transition state theory is used to calculate the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. Identifying the transition state is crucial for understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as nucleophilic substitution or elimination reactions, computational methods can map out the entire reaction pathway. youtube.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves and interacts with its environment over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and intermolecular interactions. nih.govnih.gov

MD simulations can be used to study the solvation of this compound in different solvents, revealing details about hydrogen bonding and other non-covalent interactions. Furthermore, these simulations are invaluable for investigating the binding of this compound to biological macromolecules, such as enzymes. nih.gov By simulating the compound in the active site of a protein, researchers can gain insights into the specific interactions that govern its binding affinity and inhibitory activity. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the theoretical characterization of molecules like this compound. These predictions are invaluable for confirming experimental findings and for understanding the structural and electronic properties of a molecule.

Computational techniques, particularly Density Functional Theory (DFT) and ab initio methods, are employed to calculate various spectroscopic data. computabio.com For this compound, these predictions would provide a detailed picture of its spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for the structural elucidation of fluorinated molecules. computabio.com Machine learning-based predictors can also be utilized to estimate chemical shifts with a high degree of accuracy. prospre.ca For this compound, the key predicted parameters would include:

Chemical Shifts (δ): The positions of the signals in the NMR spectrum, which are highly dependent on the electronic environment of each nucleus. The electronegative fluorine atoms would significantly deshield adjacent protons and carbons, leading to downfield shifts.

Coupling Constants (J): The splitting of NMR signals due to the interaction of neighboring nuclear spins. Of particular interest would be the H-F and C-F coupling constants, which provide valuable information about the through-bond and through-space proximity of these nuclei.

Infrared (IR) Spectroscopy: Predicted IR spectra help in identifying the functional groups and vibrational modes of a molecule. computabio.com Computational models, including machine learning approaches, can generate highly detailed predicted spectra. github.comchemrxiv.org For this compound, the predicted IR spectrum would show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds. The strong C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region of the spectrum.

The following table summarizes the types of spectroscopic parameters that can be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameters | Computational Methods |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT, Ab initio, Machine Learning Models |

| ¹³C NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT, Ab initio, Machine Learning Models |

| ¹⁹F NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT, Ab initio |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT, Ab initio, Machine Learning Models |

Fluorine Effects on Molecular Properties: Theoretical Perspectives

The introduction of fluorine atoms into an organic molecule like this compound has profound effects on its conformational preferences, electronic properties, and reactivity. These effects are a subject of intense theoretical investigation.

Conformational Effects: The presence of the two fluorine atoms at the C4 position is expected to have a significant impact on the conformational landscape of this compound. The gauche effect, a stereoelectronic effect that favors a gauche conformation (60° dihedral angle) between adjacent electronegative substituents, would likely play a crucial role. Theoretical calculations would be essential to determine the relative energies of different conformers and to understand how the fluorine atoms influence the orientation of the amino and hydroxyl groups.

Stereoelectronic Effects: Beyond simple inductive effects, fluorine can participate in more subtle stereoelectronic interactions. For example, hyperconjugation involving the C-F bonds can affect bond lengths, bond angles, and rotational barriers within the molecule. Theoretical studies would be necessary to quantify the extent of these interactions and their impact on the molecular structure and stability.

The following table outlines the anticipated theoretical effects of the difluoro substitution on the molecular properties of this compound.

| Molecular Property | Theoretical Effect of Difluoro Substitution |

| Conformation | The gauche effect between the fluorine atoms and the adjacent amino group is expected to influence the preferred dihedral angles. Rotational barriers around the C3-C4 bond are likely to be altered. |

| Acidity/Basicity | The strong electron-withdrawing nature of the fluorine atoms is predicted to increase the acidity of the O-H proton and decrease the basicity of the amino group. |

| Dipole Moment | The highly polar C-F bonds will contribute significantly to the overall molecular dipole moment, likely increasing its magnitude. |

| Bond Lengths & Angles | The C-F bonds will be short and strong. The C-C bonds adjacent to the difluorinated carbon may be slightly shortened due to hyperconjugative effects. Bond angles around the C4 carbon will be influenced by the steric bulk and electrostatic repulsion of the fluorine atoms. |

Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated Molecules

The presence of the gem-difluoro group in 3-Amino-4,4-difluorobutan-1-ol makes it an attractive starting material for the synthesis of a wide array of complex fluorinated molecules. The C-F bond's high strength and the unique stereoelectronic effects of the difluoromethyl group can impart desirable properties to the target molecules.

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and agrochemicals. The introduction of a difluoromethyl group into these rings can significantly enhance their biological activity and metabolic stability. This compound serves as a versatile precursor for the synthesis of various difluorinated heterocycles, such as pyrrolidines and piperidines.

One common strategy involves the intramolecular cyclization of the amino alcohol. For instance, activation of the primary alcohol followed by intramolecular nucleophilic substitution by the amine can lead to the formation of a 3,3-difluoropyrrolidine (B39680) ring system. The reaction conditions can be tuned to favor this cyclization.

A plausible synthetic route to a difluorinated pyrrolidine (B122466) derivative is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of the amine | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-3-amino-4,4-difluorobutan-1-ol |

| 2 | Activation of the alcohol | MsCl, Et₃N, CH₂Cl₂, 0 °C to rt | Mesylate of N-Boc-3-amino-4,4-difluorobutan-1-ol |

| 3 | Intramolecular cyclization | NaH, THF | N-Boc-3,3-difluoropyrrolidine |

This approach provides a straightforward method for accessing valuable difluorinated pyrrolidine scaffolds, which are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and central nervous system agents. sinapse.ac.uk

Fluorinated amino acids are crucial components in the design of peptides and proteins with enhanced stability and unique conformational properties. nbinno.com The oxidation of the primary alcohol in this compound to a carboxylic acid provides a direct route to γ-amino-β,β-difluorobutyric acid, a valuable non-proteinogenic amino acid.

The synthesis can be achieved through a two-step process involving protection of the amino group followed by oxidation of the alcohol.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Amine Protection | (Boc)₂O, Dioxane/Water | (S)-4,4-difluoro-3-(Boc-amino)butan-1-ol |

| 2 | Alcohol Oxidation | Jones Reagent (CrO₃, H₂SO₄, Acetone) | (S)-4,4-difluoro-3-(Boc-amino)butanoic acid |

The resulting fluorinated γ-amino acid can be used in peptide synthesis to introduce a difluoromethyl group into the peptide backbone, potentially influencing its secondary structure and resistance to enzymatic degradation.

The bifunctional nature of this compound, possessing both an amine and an alcohol group, makes it a suitable monomer for the synthesis of fluorinated macrocycles and polymers. These materials are of interest for their unique properties, including altered solubility, thermal stability, and biocompatibility.

In macrocyclization reactions, the amino alcohol can be coupled with dicarboxylic acids or their derivatives to form macrocyclic lactams or lactones containing the difluoro moiety. Such macrocycles are of interest in drug discovery as they can exhibit improved cell permeability and target binding affinity compared to their linear counterparts.

For polymerization, this compound can undergo polycondensation with dicarboxylic acids or diacyl chlorides to form fluorinated polyamides or polyesters. mdpi.comcnrs.fr The presence of the difluoromethyl groups along the polymer backbone can significantly impact the material's properties, such as increasing its hydrophobicity and thermal stability.

Table of Potential Polymer Properties:

| Polymer Type | Monomers | Potential Properties |

| Polyamide | This compound + Adipoyl chloride | Increased thermal stability, lower water absorption |

| Polyester | This compound + Terephthaloyl chloride | Enhanced mechanical strength, altered solubility |

Precursor in Medicinal Chemistry Research

The introduction of fluorine is a widely used strategy in drug design to enhance potency, selectivity, and metabolic stability. This compound provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly enzyme inhibitors and bioisosteric replacements.

The difluoromethyl group is a key pharmacophore in a number of potent enzyme inhibitors. For example, derivatives of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid have been identified as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT leads to increased GABA levels in the brain, which has therapeutic potential for the treatment of epilepsy and addiction. nih.govnih.gov

The synthesis of these inhibitors often involves the use of fluorinated building blocks. While not a direct precursor to the cyclopentane (B165970) ring, the difluoroalkylamine moiety present in this compound is a key structural feature of these potent GABA-AT inhibitors. The understanding of the structure-activity relationship of these inhibitors highlights the importance of the difluoro group for potent and selective enzyme inhibition.

Examples of Difluoromethyl-Containing GABA-AT Inactivators:

| Compound | Structure | Potency (Relative to Vigabatrin) |

| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | [Structure of CPP-115] | 186 times more efficient nih.gov |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) | [Structure of OV329] | Almost 10 times more efficient than CPP-115 nih.gov |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in drug design. The difluoromethylene (-CF₂-) group is often considered a bioisostere of an ether oxygen (-O-) or a carbonyl group (C=O). researchgate.net The difluoromethyl (-CHF₂) group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups. researchgate.netresearchgate.net

This compound can be utilized to introduce a difluoroalkyl group as a bioisosteric replacement for other functionalities in a lead compound. For example, the butanol side chain can be modified and incorporated into a larger molecule where the difluoromethylene group replaces a metabolically labile ether linkage, potentially improving the pharmacokinetic profile of the drug candidate.

The ability of the difluoromethyl group to act as a hydrogen bond donor, albeit weaker than a hydroxyl group, can also be exploited in rational drug design to fine-tune ligand-receptor interactions. researchgate.net

Role in Modulating Molecular Recognition Elements

The strategic placement of fluorine atoms in a molecule can significantly influence its binding affinity and selectivity for biological targets. In the context of this compound, the difluoro group can act as a bioisostere for a hydroxyl group or a carbonyl oxygen, potentially altering hydrogen bonding capabilities and electrostatic interactions. This modulation is critical in the design of enzyme inhibitors and receptor ligands.

The introduction of fluorine can also impact the conformational preferences of a molecule. The gauche effect, often observed in fluorinated alkanes, can stabilize specific conformations, which may be crucial for optimal interaction with a biological receptor. While direct studies on this compound are pending, the principles of fluorine chemistry suggest its potential as a scaffold in designing molecules with tailored molecular recognition properties.

| Interaction Type | Potential Influence of Difluoro Group |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. |

| Electrostatic Interactions | Alters local charge distribution and dipole moment. |

| Conformational Stability | May favor specific rotamers due to the gauche effect. |

| Lipophilicity | Increases localized lipophilicity. |

Utility in Materials Science and Specialty Chemicals Development

The unique properties imparted by fluorine make fluorinated compounds valuable in materials science for creating materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water. The amphiphilic nature of this compound, possessing a polar amino-alcohol head and a more lipophilic difluorinated tail, makes it a candidate for the synthesis of novel surfactants. These could find applications in areas such as coatings, fire-fighting foams, and specialized cleaning agents.

In polymer science, the incorporation of fluorinated monomers can lead to polymers with low surface energy, high thermal stability, and resistance to chemical degradation. This compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers like polyurethanes, polyesters, and polyamides with tailored properties.

| Potential Application Area | Key Property Conferred by Fluorine |

| Fluorinated Surfactants | Enhanced surface activity, thermal and chemical stability. |

| Specialty Polymers | Low surface energy, high durability, chemical resistance. |

The integration of fluorinated building blocks is a key strategy in the development of advanced functional materials. For instance, in the field of liquid crystals, the introduction of fluorine can modify the mesophase behavior and dielectric anisotropy. The specific stereochemistry and polarity of this compound could be leveraged in the design of new liquid crystalline materials.

Furthermore, the presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling its incorporation into more complex architectures for materials with specific optical, electronic, or self-assembly properties.

Applications as Probes in Biochemical Assays

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool in biochemical and pharmaceutical research due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. Fluorinated molecules can, therefore, serve as effective probes to study molecular interactions and enzyme mechanisms.

While there is no specific literature on the use of this compound as a biochemical probe, its structure is amenable to such applications. It could be incorporated into larger molecules, such as enzyme substrates or inhibitors, to report on their binding and conformational changes upon interaction with a biological target. The chemical shift of the ¹⁹F NMR signal would be sensitive to the local electronic environment, providing valuable insights into the molecular-level events.

| Technique | Potential Role of this compound | Information Gained |

| ¹⁹F NMR Spectroscopy | As a ¹⁹F-containing molecular probe. | Binding events, conformational changes, enzyme kinetics. |

Future Research Directions and Emerging Opportunities